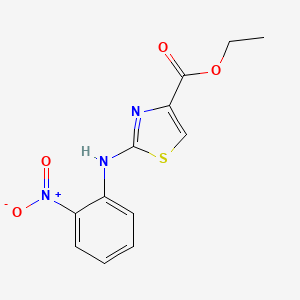

2-(2-硝基苯基氨基)-噻唑-4-羧酸乙酯

描述

The compound “2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester” is a complex organic molecule that contains a thiazole ring, a nitrophenylamino group, and an ethyl ester linked to a carboxylic acid . Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms . Nitrophenylamino refers to a phenyl group (a ring of six carbon atoms) with an attached nitro group (NO2) and an amino group (NH2). The carboxylic acid ethyl ester group is commonly found in various organic compounds and can participate in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions of amines with ethyl cyanoacetate . Additionally, protodeboronation of alkyl boronic esters has been reported as a method for synthesizing related compounds .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions due to the presence of multiple reactive groups. For example, the nitro group can participate in reduction reactions, and the ester group can undergo hydrolysis .科学研究应用

在杂环化合物合成中的作用

2-(2-硝基苯基氨基)-噻唑-4-羧酸乙酯及其相关衍生物的反应性促进了广泛杂环化合物的合成。这些化合物包括吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺并吡喃等。鉴于其包括抗菌、抗炎和抗癌作用在内的多种药理活性,此类化合物是药物开发工作中不可或缺的一部分。例如,已经合成苯并稠合噻唑衍生物并评估了它们的抗氧化和抗炎活性,证明了噻唑支架在设计替代治疗剂中的潜力 (劳特等人,2020 年).

药理潜力

基于噻唑的衍生物的药理探索强调了它们在药物化学中的重要性。这些衍生物表现出广泛的生物活性,例如抗菌、抗炎、镇痛、抗肿瘤、抗结核和抗病毒活性。这一广泛的药理潜力突出了噻唑衍生物作为药物发现和开发过程中关键支架的多功能性 (莱柳赫,2019 年).

作用机制

Target of Action

Compounds with similar structures have been used as photoactivatable probes . These probes can chemically couple to nearby residues, revealing interactions among proteins, nucleic acids, and membranes in live cells .

Mode of Action

It’s worth noting that similar compounds, such as the 1-(2-nitrophenyl)ethyl (npe) caging group, can be photolyzed at ≤360 nm . This suggests that the compound may interact with its targets through a light-mediated process.

Biochemical Pathways

Similar compounds have been used to define relationships between two reactive groups that are on a single protein, on a ligand and its receptor, or on separate biomolecules within an assembly . This suggests that the compound may affect various biochemical pathways depending on its specific targets.

Result of Action

Similar compounds have been used to reveal interactions among proteins, nucleic acids, and membranes in live cells . This suggests that the compound may have a variety of molecular and cellular effects depending on its specific targets.

属性

IUPAC Name |

ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-2-19-11(16)9-7-20-12(14-9)13-8-5-3-4-6-10(8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPPDZGOUSTRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole](/img/structure/B1415351.png)

![(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile](/img/structure/B1415355.png)

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile](/img/structure/B1415356.png)

![8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B1415363.png)

![2-[2-(2-chloro-7,8-dimethylquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415367.png)